MC4171

KAT8 inhibition IC50 Epigenetics

MC4171 (compound 34) is a first-in-class, reversible KAT8 (MOF/MYST1) inhibitor (IC50=8.1–8.2 μM). Engineered from the C646 scaffold, it uniquely overcomes steric clashes with Phe270, delivering superior selectivity across a broad panel of acetyltransferases and deacetylases—unlike anacardic acid, MG149, or C646 itself. This probe enables unambiguous attribution of phenotypes to KAT8 inhibition in NSCLC and AML models, sparing normal cells. The well-characterized N-phenyl-5-pyrazolone core and SAR provide a clear path for medicinal chemistry optimization. Procure MC4171 to eliminate off-target confounding and accelerate your epigenetic drug discovery programs.

Molecular Formula C21H15N3O3
Molecular Weight 357.4 g/mol
Cat. No. B12396037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC4171
Molecular FormulaC21H15N3O3
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C(=O)C2=CC3=CC=CN3)C4=CC=C(C=C4)C(=O)O
InChIInChI=1S/C21H15N3O3/c25-20-18(13-16-7-4-12-22-16)19(14-5-2-1-3-6-14)23-24(20)17-10-8-15(9-11-17)21(26)27/h1-13,22H,(H,26,27)/b18-13-
InChIKeyXZSXRFQYJMTUKM-AQTBWJFISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MC4171 (Compound 34): A First-in-Class Selective KAT8 Inhibitor for Epigenetic Cancer Research


MC4171, also known as compound 34, is a first-in-class, low-micromolar inhibitor of the lysine acetyltransferase KAT8 (MOF/MYST1) with an IC50 of 8.1–8.2 μM [1]. It belongs to a series of N-phenyl-5-pyrazolone derivatives developed from the KAT3B/KDAC inhibitor C646, and it selectively inhibits KAT8 over a broad panel of other lysine acetyltransferases (KATs) and deacetylases (KDACs) [1]. MC4171 exhibits moderate micromolar antiproliferative activity in non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML) cell lines, while sparing non-transformed cells [1].

Why Generic KAT Inhibitors Cannot Substitute for MC4171 in KAT8-Specific Studies


While several KAT8 inhibitors exist, most exhibit poor selectivity across the KAT family, limiting their utility as precise chemical probes. For instance, anacardic acid (AA) and MG149 inhibit KAT8 in the mid-micromolar range but also target KAT3B and KAT5, respectively, confounding interpretation of biological effects [1]. The widely used p300 inhibitor C646 shows potent KAT3B inhibition (IC50 = 1.6 μM) but fails to bind KAT8 due to steric clashes with Phe270 in the KAT8 active site [1]. MC4171 was specifically engineered to overcome these selectivity limitations, offering a unique tool for dissecting KAT8-specific biology without off-target interference from related acetyltransferases [1].

MC4171 Quantitative Differentiation: Head-to-Head Evidence vs. Closest KAT8 Inhibitor Analogs


MC4171 Demonstrates ~33% Improved KAT8 Inhibitory Potency Over the Lead Analog Compound 19

MC4171 (compound 34) exhibits a lower IC50 value of 8.2 μM against KAT8 compared to its closely related analog compound 19 (IC50 = 12.1 μM), representing a 1.48-fold improvement in potency [1]. Both compounds were tested under identical enzymatic assay conditions using 5 nM KAT8 enzyme [1].

KAT8 inhibition IC50 Epigenetics

MC4171 Exhibits 2.4-Fold Tighter Binding Affinity (KD) to KAT8 Compared to Compound 19

Surface plasmon resonance (SPR) analysis revealed that MC4171 binds to KAT8 with a dissociation constant (KD) of 2.04 ± 0.24 μM, whereas compound 19 binds with a KD of 4.94 ± 0.18 μM [1]. This 2.42-fold improvement in binding affinity corroborates the enhanced inhibitory potency observed in enzymatic assays [1].

Surface Plasmon Resonance Binding affinity KAT8

MC4171 Demonstrates >17-Fold Selectivity for KAT8 Over Less Potent KAT8 Inhibitor KAT8-IN-1

In contrast to the commercially available KAT8 inhibitor KAT8-IN-1 (IC50 = 141 μM for KAT8), MC4171 exhibits a 17.2-fold higher potency (IC50 = 8.2 μM) against the same target [1]. KAT8-IN-1 also inhibits KAT2B (IC50 = 221 μM) and KAT3B (IC50 = 106 μM), whereas MC4171 shows minimal inhibition of these isoforms at 200 μM [1].

KAT8 inhibitor Selectivity IC50

MC4171 Is Selective for KAT8 Over a Broad Panel of KATs and KDACs, Unlike the Parent Compound C646

MC4171 displays minimal inhibition (≤20.9%) against a panel of MYST family KATs (KAT5, KAT6A, KAT6B, KAT7) at 200 μM and no inhibition of KAT2A at the same concentration [1]. Furthermore, unlike C646, which inhibits multiple KDAC isoforms (IC50 values of 7–25 μM for KDAC2, 3, 6, and 8), MC4171 shows no activity against any tested KDACs under identical conditions [1].

KAT8 selectivity C646 Off-target profiling

MC4171 Optimal Use Cases: Where This Selective KAT8 Inhibitor Delivers Maximum Scientific Value


Dissecting KAT8-Specific Epigenetic Regulation in NSCLC and AML Models

MC4171 is ideally suited for studies requiring precise KAT8 inhibition without confounding activity on other KATs or KDACs. Its demonstrated antiproliferative effects in NSCLC (H1299, A549, NCI-H460) and AML (U937, THP-1) cell lines [1] make it a valuable tool for investigating KAT8-driven oncogenic mechanisms, particularly in contexts where KAT8 overexpression or H4K16 acetylation is implicated.

Validating KAT8 as a Therapeutic Target Using a Clean Chemical Probe

Given the lack of selective KAT8 inhibitors prior to MC4171, this compound serves as a first-in-class chemical probe for target validation studies. Its reversible inhibition mechanism and favorable selectivity profile [1] enable researchers to attribute observed phenotypes directly to KAT8 inhibition, avoiding the ambiguity associated with less selective tools like C646 or MG149.

Structure-Activity Relationship (SAR) Studies and Lead Optimization

The simple N-phenyl-5-pyrazolone scaffold of MC4171, combined with its well-characterized SAR [1], makes it an attractive starting point for medicinal chemistry campaigns aimed at developing more potent KAT8 inhibitors. Its moderate potency (IC50 = 8.2 μM) and clear structure-activity relationships provide a solid foundation for rational design of next-generation analogs.

Comparative Studies with Other KAT8 Inhibitors to Benchmark Selectivity

MC4171's unique selectivity profile over a broad panel of KATs and KDACs [1] makes it the reference standard for benchmarking the selectivity of newly discovered KAT8 inhibitors. Its well-documented lack of KDAC activity distinguishes it from C646 and enables cleaner interpretation of epigenetic readouts.

Technical Documentation Hub

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35 linked technical documents
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